molecular formula C25H22ClN3O4S2 B12011477 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B12011477
M. Wt: 528.0 g/mol
InChI Key: AXVUGFVGFACIKG-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C31H24ClN3O4S2 , is a fascinating member of the thienopyrimidine class. Let’s explore its properties and applications.

Preparation Methods

Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. academic research labs may produce small quantities for scientific investigations.

Chemical Reactions Analysis

Reactivity:: This compound can participate in various chemical reactions:

  • Oxidation : It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions could yield the corresponding amines or other reduced derivatives.
  • Substitution : Substitution reactions (e.g., nucleophilic aromatic substitution) may occur at the chlorophenyl group.
  • Amide Hydrolysis : Hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Nucleophilic aromatic substitution conditions (e.g., using sodium azide or amines).
  • Amide Hydrolysis : Acidic or basic hydrolysis conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents. Detailed experimental data would be necessary to confirm these products.

Scientific Research Applications

Chemistry::

  • Medicinal Chemistry : Researchers may explore its potential as a drug candidate due to its unique structure.
  • Organic Synthesis : It could serve as a building block for more complex molecules.
Biology and Medicine::
  • Biological Studies : Investigating its interactions with biological targets (e.g., enzymes, receptors).
  • Drug Development : Assessing its pharmacological properties and potential therapeutic applications.
Industry::
  • Materials Science : Potential use in materials with specific electronic or optical properties.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare its structure, reactivity, and applications with related thienopyrimidines.

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O4S2/c1-32-18-11-8-15(12-19(18)33-2)27-21(30)13-34-25-28-23-22(17-4-3-5-20(17)35-23)24(31)29(25)16-9-6-14(26)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,27,30)

InChI Key

AXVUGFVGFACIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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